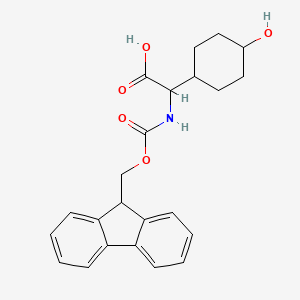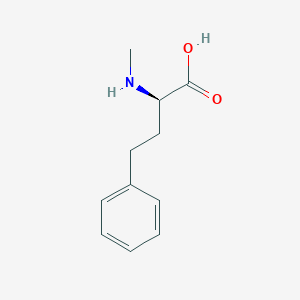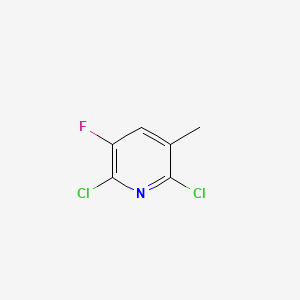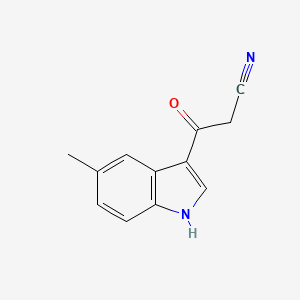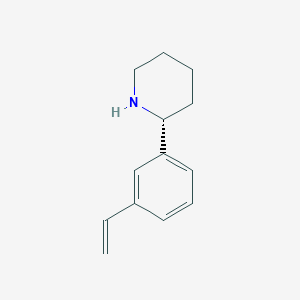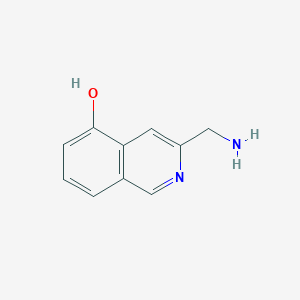
3-(Aminomethyl)isoquinolin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)isoquinolin-5-ol is a nitrogen-containing heterocyclic compound. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry. Isoquinolines are aromatic compounds that consist of a benzene ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)isoquinolin-5-ol can be achieved through various methods. One common approach involves the copper-catalyzed four-component coupling and cyclization reaction. This method uses 2-ethynyl benzaldehyde, paraformaldehyde, and diisopropylamine as starting materials . The reaction conditions typically involve the use of a copper catalyst and specific reaction temperatures and times to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve the use of metal catalysts or catalyst-free processes in water. These methods aim to achieve high yields and purity while minimizing environmental impact . The Pomeranz-Fritsch method, which uses aromatic aldehydes and aminoacetals under acidic conditions, is one of the conventional methods used for the production of isoquinolines .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the Diels-Alder reaction and photodimerization are notable reactions involving isoquinolin-3-ols . The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield quinonoid compounds, while substitution reactions can introduce various functional groups into the isoquinoline ring .
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)isoquinolin-5-ol has several scientific research applications across various fields:
Wirkmechanismus
The mechanism of action of 3-(Aminomethyl)isoquinolin-5-ol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact mechanism depends on the specific structure and functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Aminomethyl)isoquinolin-5-ol include other isoquinoline derivatives such as:
- Isoquinoline
- 3-Aminoisoquinoline
- 1,2,3,4-Tetrahydroisoquinoline
Uniqueness
This compound is unique due to its specific structure, which includes an aminomethyl group at the 3-position and a hydroxyl group at the 5-position. This unique arrangement of functional groups contributes to its distinct chemical and biological properties compared to other isoquinoline derivatives .
Eigenschaften
Molekularformel |
C10H10N2O |
|---|---|
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
3-(aminomethyl)isoquinolin-5-ol |
InChI |
InChI=1S/C10H10N2O/c11-5-8-4-9-7(6-12-8)2-1-3-10(9)13/h1-4,6,13H,5,11H2 |
InChI-Schlüssel |
GOUZUALMGRPBAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(N=C2)CN)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



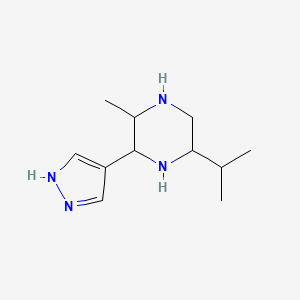
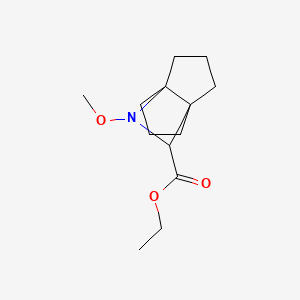

![(R)-3-Amino-6,8-difluoro-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B12976921.png)
![6-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12976927.png)
